what are the chemical properties of oleylamine for nanoparticle synthesis
what are the chemical properties of oleylamine for nanoparticle synthesis
An In-depth Technical Guide to the Chemical Properties of Oleylamine for Nanoparticle Synthesis
Introduction
Oleylamine (OAm), an unsaturated fatty amine with the chemical formula C18H35NH2, is a versatile and widely utilized reagent in the colloidal synthesis of nanoparticles.[1][2] Its utility stems from its multifaceted roles, where it can function simultaneously as a solvent, surfactant, capping agent, and reducing agent.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of oleylamine and its influence on the synthesis, morphology, and stability of a wide range of nanomaterials. This document is intended for researchers, scientists, and drug development professionals engaged in the field of nanomaterials science.
Core Chemical and Physical Properties
Oleylamine is an organic compound with an 18-carbon chain containing a cis-double bond and a terminal primary amine group.[5] Commercially available oleylamine often contains impurities, such as the trans isomer (elaidylamine) and other long-chain amines, which can influence reaction outcomes.[2] The key physical and chemical properties of oleylamine are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C18H37N (often written as C18H35NH2) | [2][6] |
| Molar Mass | 267.49 g/mol | [2][6] |
| Appearance | Colorless to yellowish oily liquid | [2][5] |
| Density | 0.813 g/cm³ at 25 °C | [2][7][8] |
| Melting Point | 18-26 °C | [7][8] |
| Boiling Point | 348-364 °C | [2][7][8] |
| Solubility | Insoluble in water; soluble in organic solvents | [2][9] |
| pKa | 10.67 (predicted) | [5] |
| Refractive Index (n20/D) | 1.4596 | [7][8] |
Thermal Decomposition
The thermal stability of oleylamine is a critical parameter in high-temperature nanoparticle synthesis. The decomposition temperature of free oleylamine differs from when it is adsorbed onto a nanoparticle surface. In an inert nitrogen atmosphere, free oleylamine decomposition starts around 190 °C and is largely complete by 290 °C.[10] However, in air, decomposition is a multi-stage process that extends to higher temperatures, up to 600 °C.[10] When bound to nanoparticles, such as cobalt ferrite, the breakdown of the oleylamine surfactant layer occurs between 100 °C and 400 °C.[11] For oleylamine-capped palladium nanoparticles, decomposition occurs between 200 and 500 °C.[12] This surface-adsorption-induced stability allows for a broad thermal window for nanoparticle synthesis and processing.
Multifaceted Roles in Nanoparticle Synthesis
Oleylamine's versatility is its most significant attribute in nanomaterial science. It can adopt several roles within a single reaction, simplifying synthesis protocols and providing a high degree of control over the final product.[1]
-
Surfactant and Capping Agent : The primary amine group (-NH2) serves as a strong binding ligand to the surface of metal and metal oxide nanoparticles.[3] The long, 18-carbon hydrophobic tail provides steric hindrance, which prevents the nanoparticles from aggregating during and after synthesis, ensuring colloidal stability.[3]
-
Reducing Agent : Oleylamine can act as a mild reducing agent, capable of reducing metal salt precursors to their zero-valent state.[1][13] This is particularly effective for the synthesis of noble metal nanoparticles like gold and silver, as well as for reducing iron-group metals.[3][14] The reduction mechanism can involve the Ag+-mediated conversion of the primary amine to a nitrile or the conversion of oleylamine to oleylamide.[14][15]
-
Solvent : With a high boiling point exceeding 340 °C, oleylamine is an excellent non-aqueous solvent for high-temperature syntheses, enabling the formation of highly crystalline nanoparticles.[1][8]
-
Complexing Agent : Oleylamine can coordinate with metal ions from the precursor salt to form metal-oleylamine complexes.[1][3] These complexes can act as secondary precursors, which then decompose in a controlled manner upon heating to yield nanoparticles.[1][4] This two-step process can facilitate better control over nucleation and growth.
Influence of Reaction Parameters
The chemical properties of oleylamine allow for fine-tuning of nanoparticle characteristics by adjusting key experimental parameters.
Effect of Oleylamine Concentration
The concentration of oleylamine, often expressed as a molar or volume ratio relative to the metal precursor or a co-surfactant (like oleic acid), is a critical factor in controlling nanoparticle size and morphology.[1][16]
-
Size Control : Generally, a higher concentration of oleylamine leads to the formation of smaller nanoparticles.[17] This is attributed to the increased number of capping molecules available to stabilize the surfaces of newly formed nuclei, thereby limiting further growth. For instance, in the synthesis of CoFe2O4 nanoparticles, increasing the OLA concentration from 0.01 M to 0.1 M resulted in a decrease in the average crystallite size from 20 nm to 14 nm.[11]
-
Morphology Control : The ratio of oleylamine to other surfactants, such as oleic acid, can dictate the final shape of the nanoparticles.[18] This is because each surfactant can exhibit preferential binding to specific crystallographic facets, which influences their relative growth rates. For yttria (Y2O3) nanoparticles, using 100% oleylamine produced hexagonal shapes, while introducing oleic acid at a 50/50 ratio resulted in the formation of plates.[18]
The following table summarizes the effect of oleylamine concentration on the properties of various nanoparticles.
| Nanoparticle System | Precursor | OAm Ratio/Concentration | Effect | Reference(s) |
| Fe3O4 | Fe(acac)3 | Varied OAm:Benzyl Ether ratio | Higher OAm ratio led to smaller NPs (7-10 nm) | [13] |
| CoFe2O4 | Co(NO3)2, Fe(NO3)3 | 0.01 M to 0.1 M OAm | Increased OAm concentration decreased size (20 to 14 nm) and saturation magnetization | [11] |
| Ni | Ni(acac)2 | OAm/Ni ratio from 5 to 30 | Higher OAm ratio led to smaller NPs (21 to 10 nm) | [17] |
| Au | HAuCl4 | Decreased OAm concentration | Corresponded to an increase in particle size | [19] |
| Y2O3 | Y(OAm)3(NO3)3 | Varied OAm:Oleic Acid ratio | 100% OAm: hexagons; 50/50 ratio: plates | [18] |
Effect of Temperature and Reaction Kinetics
Temperature plays a crucial role by influencing both the reducing power of oleylamine and the kinetics of nanoparticle nucleation and growth. By carefully controlling the heating rate and final temperature, one can select for either kinetically or thermodynamically favored products. For example, in the synthesis of copper nanoparticles, rapid heating in oleylamine leads to cubic nanoparticles (a kinetically controlled product), while slow heating results in the formation of more stable octahedral nanoparticles (a thermodynamically controlled product).[20] This is due to the temperature-dependent binding affinity of oleylamine's functional groups (amine vs. alkene) to different copper crystal facets.[20]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of different types of nanoparticles where oleylamine plays a central role.
Synthesis of Monodisperse Fe3O4 Nanoparticles
This protocol describes the thermal decomposition of an iron precursor in an oleylamine/benzyl ether mixture.[13][21]
Methodology:
-
In a three-neck flask, dissolve iron(III) acetylacetonate (Fe(acac)3, 3 mmol) in a mixture of benzyl ether (15 mL) and oleylamine (15 mL).
-
Under a nitrogen (N2) atmosphere, heat the solution to 110 °C for 1 hour to remove water and low-boiling-point impurities (dehydration).
-
Rapidly heat the solution to 300 °C at a rate of 20 °C/min.
-
Age the solution at 300 °C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Add ethanol (50 mL) to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Re-disperse the resulting Fe3O4 nanoparticles in a nonpolar solvent such as hexane or toluene.
Synthesis of Oleylamine-Capped Au Nanoparticles
This protocol describes a single-phase method for synthesizing gold nanoparticles using oleylamine as both a reducing and capping agent.[22]
Methodology:
-
In a three-neck flask, dissolve tetrachloroauric(III) acid tetrahydrate (HAuCl4·4H2O, 50 mg) and oleylamine (2.5 mL) in a solvent such as toluene (2.5 mL) via sonication. The initial solution will be reddish-orange.
-
Under magnetic stirring, heat the mixture to 120 °C.
-
Maintain the temperature at 120 °C for 1 hour. The solution color will change progressively to pale yellow, nearly colorless, and finally to a stable wine-red, indicating nanoparticle formation.
-
Cool the suspension to room temperature.
-
Add acetone to precipitate the Au nanoparticles.
-
Isolate the nanoparticles via centrifugation, discard the supernatant, and re-disperse the product in toluene or hexane.
Reaction Mechanisms and Pathways
Understanding the underlying chemical pathways is crucial for rational design in nanoparticle synthesis.
Precursor Complex Formation and Decomposition
A common mechanism involves the initial formation of a metal-oleylamine complex, which serves as a molecular precursor.[1] This complex is more stable than the initial metal salt but will decompose under thermal treatment to nucleate nanoparticles in a controlled fashion. This pathway separates the precursor formation from the nanoparticle nucleation and growth steps, offering enhanced control over the synthesis.
Reductive Pathway
When acting as a reducing agent, oleylamine donates electrons to reduce metal ions (M^n+) to their zero-valent state (M^0), which then aggregate to form nanoparticles. In this process, the amine group of oleylamine is oxidized, potentially forming species such as oleylamide, as confirmed by FT-IR and NMR analysis in gold nanoparticle synthesis.[14]
Conclusion
The chemical properties of oleylamine make it an exceptionally powerful and versatile tool in the synthesis of colloidal nanoparticles. Its ability to act as a high-temperature solvent, a steric stabilizer, a reducing agent, and a complexing agent allows for the creation of a diverse library of nanomaterials with controlled size, shape, and composition. A thorough understanding of its chemical behavior and the influence of reaction parameters, as detailed in this guide, is essential for the rational design and reproducible synthesis of advanced nanoparticles for applications in catalysis, electronics, and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oleylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. Oleylamine | C18H37N | CID 5356789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 112-90-3 CAS MSDS (Oleylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Oleylamine CAS#: 112-90-3 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silver nanoparticles capped by oleylamine: formation, growth, and self-organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 22. mdpi.com [mdpi.com]
